molecular formula C26H18Br2N2O3 B11528741 N-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-methylbenzamide (non-preferred name)

N-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-methylbenzamide (non-preferred name)

Cat. No.: B11528741
M. Wt: 566.2 g/mol
InChI Key: TYKPUPVOQNFYBG-UHFFFAOYSA-N
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Description

N-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-methylbenzamide: is a complex organic compound with a unique structure. It features a pentacyclic framework with multiple bromine and oxygen atoms, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-methylbenzamide typically involves multi-step organic reactions. The process starts with the preparation of the pentacyclic core, followed by the introduction of bromine atoms and the formation of the amide bond. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromine atoms or the pentacyclic core.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

N-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-methylbenzamide include other pentacyclic compounds with bromine and oxygen atoms. Examples include:

  • N-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbenzamide
  • N-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylbenzamide

Uniqueness

The uniqueness of N-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-methylbenzamide lies in its specific substitution pattern and the presence of the 2-methylbenzamide group. This structural feature may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C26H18Br2N2O3

Molecular Weight

566.2 g/mol

IUPAC Name

N-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-methylbenzamide

InChI

InChI=1S/C26H18Br2N2O3/c1-14-8-2-3-9-15(14)22(31)29-30-23(32)20-21(24(30)33)26(28)17-11-5-4-10-16(17)25(20,27)18-12-6-7-13-19(18)26/h2-13,20-21H,1H3,(H,29,31)

InChI Key

TYKPUPVOQNFYBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)C3C(C2=O)C4(C5=CC=CC=C5C3(C6=CC=CC=C64)Br)Br

Origin of Product

United States

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